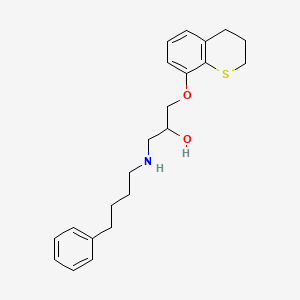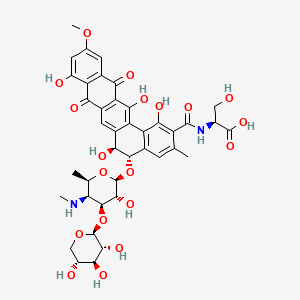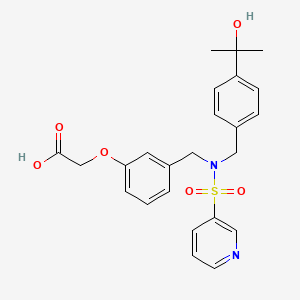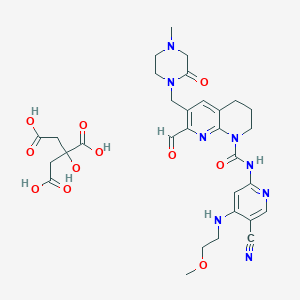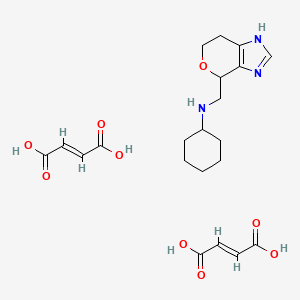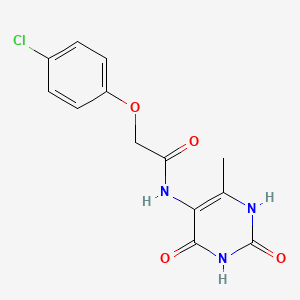
Acetamide, 2-(4-chlorophenoxy)-N-(1,2,3,4-tetrahydro-6-methyl-2,4-dioxo-5-pyrimidinyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetamide, 2-(4-chlorophenoxy)-N-(1,2,3,4-tetrahydro-6-methyl-2,4-dioxo-5-pyrimidinyl)- is a complex organic compound known for its diverse applications in various scientific fields. This compound features a unique structure that combines an acetamide group with a chlorophenoxy and a tetrahydro-dioxo-pyrimidinyl moiety, making it a subject of interest in chemical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, 2-(4-chlorophenoxy)-N-(1,2,3,4-tetrahydro-6-methyl-2,4-dioxo-5-pyrimidinyl)- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chlorophenoxy Intermediate: The initial step involves the reaction of 4-chlorophenol with acetic anhydride to form 4-chlorophenyl acetate.
Amidation Reaction: The 4-chlorophenyl acetate is then reacted with an amine derivative to introduce the acetamide group.
Cyclization: The final step involves the cyclization of the intermediate with a suitable reagent to form the tetrahydro-dioxo-pyrimidinyl ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
Acetamide, 2-(4-chlorophenoxy)-N-(1,2,3,4-tetrahydro-6-methyl-2,4-dioxo-5-pyrimidinyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert certain functional groups within the compound to their reduced forms.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Acetamide, 2-(4-chlorophenoxy)-N-(1,2,3,4-tetrahydro-6-methyl-2,4-dioxo-5-pyrimidinyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent in treating various diseases.
Industry: It is utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Acetamide, 2-(4-chlorophenoxy)-N-(1,2,3,4-tetrahydro-6-methyl-2,4-dioxo-5-pyrimidinyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- **Acetamide, 2-(4-bromophenoxy)-N-(1,2,3,4-tetrahydro-6-methyl-2,4-dioxo-5-pyrimidinyl)-
- **Acetamide, 2-(4-fluorophenoxy)-N-(1,2,3,4-tetrahydro-6-methyl-2,4-dioxo-5-pyrimidinyl)-
- **Acetamide, 2-(4-methylphenoxy)-N-(1,2,3,4-tetrahydro-6-methyl-2,4-dioxo-5-pyrimidinyl)-
Uniqueness
The uniqueness of Acetamide, 2-(4-chlorophenoxy)-N-(1,2,3,4-tetrahydro-6-methyl-2,4-dioxo-5-pyrimidinyl)- lies in its specific structural features, which confer distinct chemical and biological properties. The presence of the chlorophenoxy group, combined with the tetrahydro-dioxo-pyrimidinyl moiety, makes it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
142648-52-0 |
|---|---|
Molekularformel |
C13H12ClN3O4 |
Molekulargewicht |
309.70 g/mol |
IUPAC-Name |
2-(4-chlorophenoxy)-N-(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)acetamide |
InChI |
InChI=1S/C13H12ClN3O4/c1-7-11(12(19)17-13(20)15-7)16-10(18)6-21-9-4-2-8(14)3-5-9/h2-5H,6H2,1H3,(H,16,18)(H2,15,17,19,20) |
InChI-Schlüssel |
JAEPFAUDGLVTSX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=O)NC(=O)N1)NC(=O)COC2=CC=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[4-[ethyl(methyl)amino]but-2-ynyl]-5-methylpyrrolidin-2-one;oxalic acid](/img/structure/B12768173.png)
